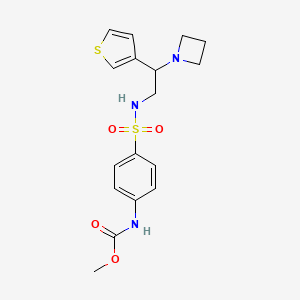
methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H21N3O4S2 and its molecular weight is 395.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoprotective Applications
The synthesis of 7-Azetidin-1-yl-4-(hydroxymethyl)coumarin showcases an advancement in photoprotective groups, employing 7-substituted 4-methylcoumarin derivatives for efficient release of carboxylic acids in aqueous solutions. This method highlights a scalable route for preparing azetidinylated alcohols, which are beneficial as precursors for photoprotecting various leaving groups, including carbamates, indicating potential applications in photochemistry and biology (Bassolino, Halabi, & Rivera‐Fuentes, 2017).
Antibacterial Activity Enhancement
Chemical modifications aimed at enhancing antibacterial activity have been explored, particularly in the synthesis of 4-(substituted methyl)-2-azetidinone-1-sulfonic acid derivatives. The inclusion of a carbamoyloxymethyl group among various substituents has shown a significant effect on improving antibacterial properties against Gram-negative bacteria, including Pseudomonas aeruginosa. This indicates the potential of such compounds for further biological evaluation and clinical applications in combating resistant bacterial strains (Sendai et al., 1985).
Antimicrobial and Antitubercular Activities
The synthesis of Pyrimidine-Azetidinone analogues has been pursued for their antimicrobial and antitubercular activities. These compounds have been tested against various bacterial and fungal strains, showing promise in designing antibacterial and antituberculosis agents based on molecular studies. Such efforts contribute to the ongoing search for effective treatments against mycobacterium tuberculosis and other microbial infections (Chandrashekaraiah et al., 2014).
Novel Anti-Helicobacter pylori Agents
Research into novel structures derived from benzimidazole has yielded carbamate compounds with potent activity against Helicobacter pylori, showing low minimal inhibition concentrations across various strains, including those resistant to current treatments. This highlights the potential of such compounds as new agents in the treatment of H. pylori infections, an important step in addressing gastric pathologies associated with this bacterium (Carcanague et al., 2002).
Development of CNS Active Agents
The synthesis and pharmacological evaluation of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and their 2-azetidinones derivatives have shown significant antidepressant and nootropic activities. This suggests the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent, offering a pathway for the development of new therapeutic agents for CNS disorders (Thomas et al., 2016).
Eigenschaften
IUPAC Name |
methyl N-[4-[[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-24-17(21)19-14-3-5-15(6-4-14)26(22,23)18-11-16(20-8-2-9-20)13-7-10-25-12-13/h3-7,10,12,16,18H,2,8-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERMOSOXNSEKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

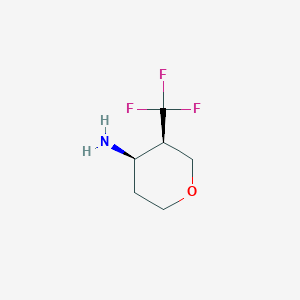
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2416632.png)

![4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2416637.png)
![(Z)-2-Cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2416638.png)

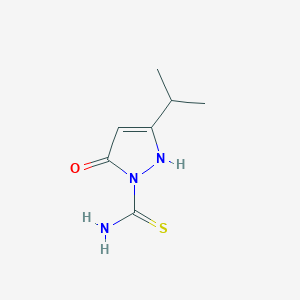
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2416642.png)
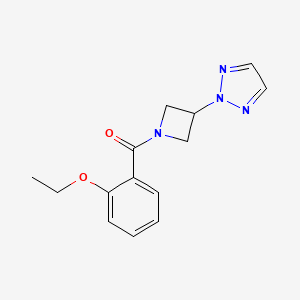
![N-[[(2R,3S)-1-Cyclopropyl-5-oxo-2-pyridin-4-ylpyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2416648.png)
![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2416649.png)

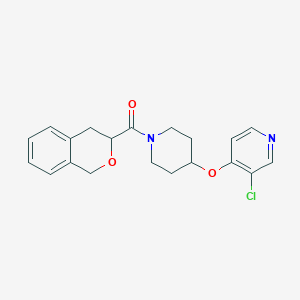
![Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate](/img/structure/B2416652.png)